molecular formula C25H19ClN6O3 B2370505 7-(4-chlorophenyl)-5-methyl-2-(4-nitrophenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538344-80-8

7-(4-chlorophenyl)-5-methyl-2-(4-nitrophenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2370505
CAS No.: 538344-80-8
M. Wt: 486.92
InChI Key: OMQLDEJMPGJABJ-UHFFFAOYSA-N
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Description

The compound “7-(4-chlorophenyl)-5-methyl-2-(4-nitrophenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a heterocyclic compound . Heterocyclic compounds offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents . The pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid, demonstrated various biological activities .


Synthesis Analysis

The synthesis of pyrimidine derivatives has been a subject of interest in recent years due to their diverse therapeutic potentials . Synthetic versatility of pyrimidine allows generation of structurally diverse derivatives which includes analogs derived from substitution of the aryl ring, dervatization of pyrimidine nitrogen and substitutions at of carbon at 2, 4, 5, and 6 positions .


Molecular Structure Analysis

Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . Pyrimidines and their fused analogues form a large group of heterocyclic compounds . Pyrimidine, which is an integral part of DNA and RNA, imparts diverse pharmacological properties .


Chemical Reactions Analysis

The chemical reactions of pyrimidine derivatives are diverse and complex. The synthetic versatility of pyrimidine allows generation of structurally diverse derivatives . This includes analogs derived from substitution of the aryl ring, dervatization of pyrimidine nitrogen and substitutions at of carbon at 2, 4, 5, and 6 positions .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary widely depending on their specific structure. For example, the 1 H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .

Scientific Research Applications

Synthesis and Characterization

  • A study detailed the synthesis of a series of compounds including 7-(4-chlorophenyl)-5-methyl-2-(4-nitrophenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, using Biginelli protocol. These compounds were characterized using IR, NMR, mass spectroscopy, and elemental analyses (Gilava, Patel, Ram, & Chauhan, 2020).

Antimicrobial and Antioxidant Activities

  • The synthesized compounds, including the specified triazolopyrimidine derivative, were evaluated for their antimicrobial and antioxidant activities. This suggests potential applications in these areas (Gilava et al., 2020).

Antitumor Activities

  • Another study focused on a novel compound structurally similar to the specified triazolopyrimidine, demonstrating its synthesis and antitumor activities against human lung and hepatocellular carcinoma cell lines. This indicates the potential of triazolopyrimidine derivatives in cancer research (Gomha, Muhammad, & Edrees, 2017).

Antibacterial and Antifungal Activity

  • Research also includes the synthesis of new triazolopyrimidine derivatives and their assessment for antibacterial and antifungal activity. This highlights the relevance of these compounds in developing new antimicrobial agents (Chauhan & Ram, 2019).

Future Directions

The future directions for research into pyrimidine derivatives are promising. The present review aims to focus on the structure activity relationship (SAR) of pyrimidine derivatives as anticancer agent from the last decade . This review intends to assist in the development of more potent and efficacious anticancer drugs with pyrimidine scaffold .

Properties

IUPAC Name

7-(4-chlorophenyl)-5-methyl-2-(4-nitrophenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN6O3/c1-15-21(24(33)28-19-5-3-2-4-6-19)22(16-7-11-18(26)12-8-16)31-25(27-15)29-23(30-31)17-9-13-20(14-10-17)32(34)35/h2-14,22H,1H3,(H,28,33)(H,27,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQLDEJMPGJABJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])N1)C4=CC=C(C=C4)Cl)C(=O)NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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